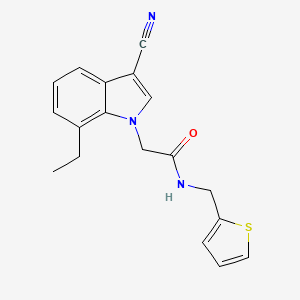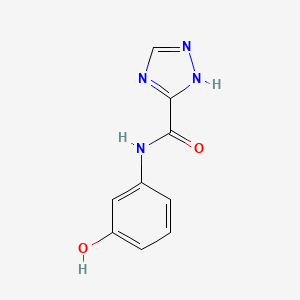
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as THM-A-195, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been shown to have a wide range of pharmacological activities.
作用機序
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and immune responses. In addition, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various models of inflammation, including acute lung injury and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
実験室実験の利点と制限
One of the advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide and to identify other potential targets for this compound.
合成法
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 7-ethylindole with thienylacetic acid to form 7-ethylindol-1-ylthienylmethylacetic acid. This intermediate is then reacted with cyanogen bromide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVIGDIWCJGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)